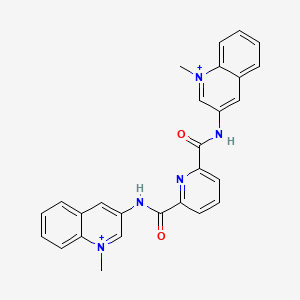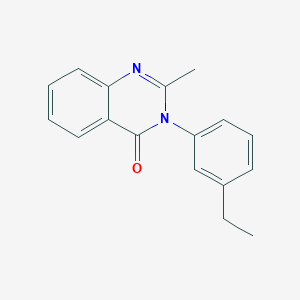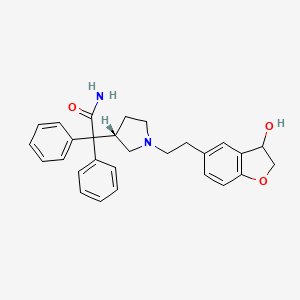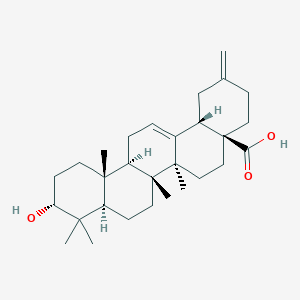
A 582941
Übersicht
Beschreibung
A-582941 free base is a potent, selective, and brain-penetrant partial agonist of α7 nAChR . It exhibits high affinity for both rat and human α7 receptors . It also binds to human 5-HT3 receptor with a Ki value of 150 nM .
Synthesis Analysis
The synthesis of A-582941 free base is not explicitly detailed in the available literature .
Molecular Structure Analysis
The molecular formula of A-582941 free base is C17H20N4 . Its molecular weight is 280.378. The IUPAC name is (3aS,6aR)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole.
Chemical Reactions Analysis
Specific chemical reactions involving A-582941 free base are not clearly mentioned in the available resources .
Physical And Chemical Properties Analysis
A-582941 free base has a molecular weight of 280.378. It exhibits high-affinity binding and agonism at alpha-7 nicotinic acetylcholine receptor, with pharmacokinetic properties and excellent distribution to the central nervous system.
Wissenschaftliche Forschungsanwendungen
Behandlung von Schizophrenie
A-582941 wurde auf sein Potenzial zur Behandlung von Schizophrenie untersucht. Es ist ein partieller Agonist des α7-nikotinischen Acetylcholinrezeptors (α7 NAChR), der an einer Vielzahl von Verhaltensfunktionen beteiligt ist, darunter die kognitive Funktion {svg_1} {svg_2}. In einer Studie verbesserte A-582941 die kognitiven und negativen Symptome in einem subchronischen MK-801-Modell der Schizophrenie bei Ratten {svg_3} {svg_4}.
Verbesserung kognitiver Dysfunktionen
A-582941 hat sich bei der Verbesserung kognitiver Dysfunktionen als vielversprechend erwiesen. Es wurde festgestellt, dass es sowohl das visuelle als auch das räumliche Gedächtnis verbessert, was zu einer Verbesserung sozialer Defizite und kognitiver Dysfunktionen führt {svg_5} {svg_6}. Dies macht es zu einem potenziellen Kandidaten für die Behandlung kognitiver Beeinträchtigungen im Zusammenhang mit verschiedenen neurologischen Erkrankungen.
Forschung zu nikotinischen Rezeptoren
Die Verbindung wurde in der Forschung zu nikotinischen Rezeptoren verwendet. Die Verbreitung des Tabakkonsums bei schizophrenen Patienten ist größer als bei gesunden Personen, was die Forschung zu nikotinischen Rezeptoren in der Pathogenese und Behandlung von Schizophrenie gefördert hat {svg_7} {svg_8}.
Neuropharmakologie
A-582941 wurde in der neuropharmakologischen Forschung eingesetzt. Es zeigt eine hoch affine Bindung und partielle Agonismus an α7 nAChRs, mit akzeptablen pharmakokinetischen Eigenschaften und einer ausgezeichneten Verteilung zum zentralen Nervensystem (ZNS) {svg_9} {svg_10}.
Arzneimittelentwicklung
Die günstigen physikalischen Eigenschaften von A-582941 machen es zu einem potenziellen Kandidaten für die Arzneimittelentwicklung. Mit einem niedrigen Molekulargewicht und einer moderaten Lipophilie hat A-582941 eine relativ kompakte Struktur mit wenigen rotierbaren Bindungen, Faktoren, die die Diffusion über die Blut-Hirn-Schranke (BBB) erleichtern sollen {svg_11}.
Breitband-Kognitionsfördernde Eigenschaften
A-582941 ist ein neuartiger α7-neuronaler nikotinischer Rezeptoragonist mit breitband-kognitionsfördernden Eigenschaften {svg_12}. Dies macht es zu einem potenziellen therapeutischen Mittel für eine Vielzahl von kognitiven Störungen.
Wirkmechanismus
Target of Action
A-582941, also known as “A-582941 free base” or “2MUW0L49BN”, is a selective partial agonist of the α7 nicotinic acetylcholine receptors (nAChRs) . The α7 nAChR subtype is highly expressed in the hippocampus and cortex and is thought to play important roles in a variety of cognitive processes .
Mode of Action
A-582941 exhibits high-affinity binding and partial agonism at α7 nAChRs . It interacts with its targets, leading to the activation of these receptors . This interaction results in changes at the cellular level, including the activation of intracellular signaling pathways .
Biochemical Pathways
A-582941 activates signaling pathways known to be involved in cognitive function such as extracellular-signal regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB) phosphorylation . It also increases phosphorylation of GSK3beta in the mouse brain, thereby inhibiting this enzyme .
Pharmacokinetics
A-582941 exhibits acceptable pharmacokinetic properties and excellent distribution to the central nervous system (CNS) . It has been found to have high affinity for both rat and human α7 receptors .
Result of Action
The molecular and cellular effects of A-582941’s action include enhanced cognitive performance in behavioral models that capture domains of working memory, short-term recognition memory, memory consolidation, and sensory gating deficit . It also normalizes sensory gating deficits induced by the α7 nAChR antagonist methyllycaconitine in rats, and in DBA/2 mice that exhibit a natural sensory gating deficit .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
A 582941 interacts with α7 nAChRs, which are highly expressed in the hippocampus and cortex and play important roles in a variety of cognitive processes . The nature of these interactions involves high-affinity binding and partial agonism .
Cellular Effects
This compound influences cell function by enhancing cognitive performance in behavioral models that capture domains of working memory, short-term recognition memory, memory consolidation, and sensory gating deficit . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its high-affinity binding and partial agonism at α7 nAChRs . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with α7 nAChRs
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has excellent distribution to the CNS
Eigenschaften
IUPAC Name |
(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3/t14-,15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMRUYCIJSNXGB-GASCZTMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CN(C[C@@H]2C1)C3=NN=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848591-89-9 | |
| Record name | A-582941 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848591899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-582941 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MUW0L49BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4-Fluoro-3-(trifluoromethyl)phenyl)(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone](/img/structure/B604983.png)


![benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-](/img/structure/B604987.png)


